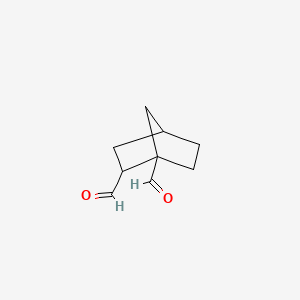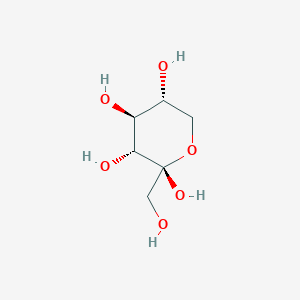
beta-D-sorbopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-sorbopyranose: is a monosaccharide with the molecular formula C6H12O6. It is a D-sorbopyranose with a beta-configuration at the anomeric center . This compound is a type of sugar that is found in nature and plays a role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-sorbopyranose can be synthesized through the treatment of DL-sorbose with anhydrous hydrogen fluoride, which yields alpha-D-sorbopyranose and alpha-L-sorbopyranose 1,2’:2,1’-dianhydride . Another method involves the reaction of D-fructose and D-sorbose, which produces beta-D-fructopyranose and alpha-D-sorbopyranose 1,2’:2,1’-dianhydride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: Beta-D-sorbopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce this compound.
Substitution: Substitution reactions can occur with reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Beta-D-sorbopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and as a reference compound in analytical chemistry.
Biology: this compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on blood sugar levels and its use in drug formulations.
Industry: It is used in the food industry as a sweetener and in the production of various food products.
Mechanism of Action
The mechanism by which beta-D-sorbopyranose exerts its effects involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in carbohydrate metabolism, leading to the production of energy and other metabolic intermediates . The molecular targets and pathways involved include glycolysis and the pentose phosphate pathway.
Comparison with Similar Compounds
- Beta-D-fructopyranose
- Alpha-D-sorbopyranose
- Beta-L-sorbopyranose
Comparison: Beta-D-sorbopyranose is unique in its beta-configuration at the anomeric center, which distinguishes it from its alpha and L counterparts . This configuration affects its reactivity and interactions with enzymes, making it distinct in its biological and chemical properties.
Properties
CAS No. |
41847-55-6 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6-/m1/s1 |
InChI Key |
LKDRXBCSQODPBY-JGWLITMVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@](O1)(CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


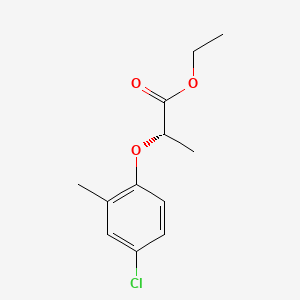
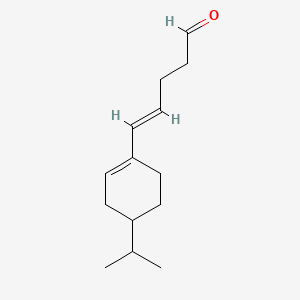
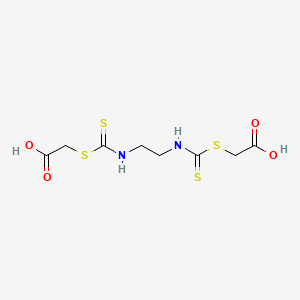
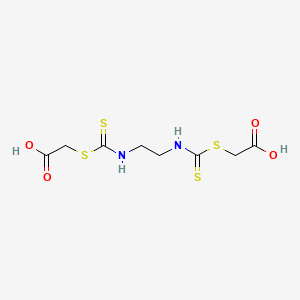
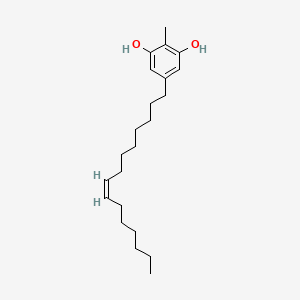
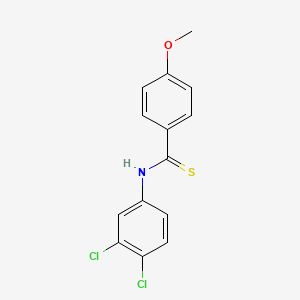
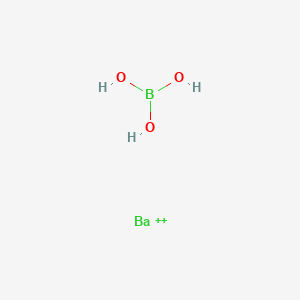
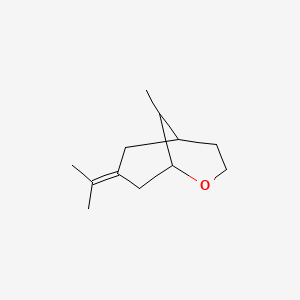
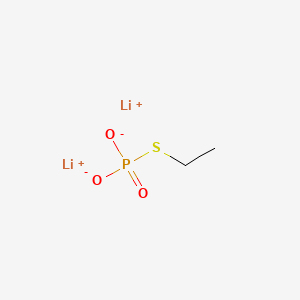
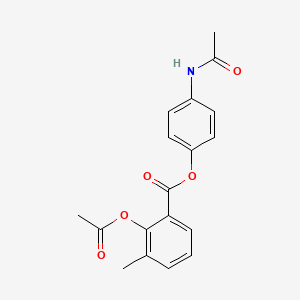
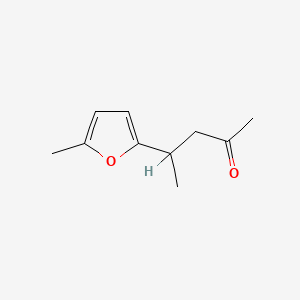
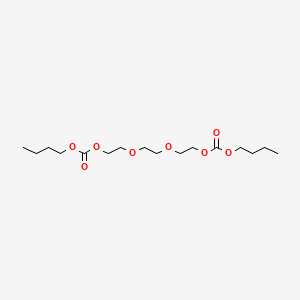
![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)
